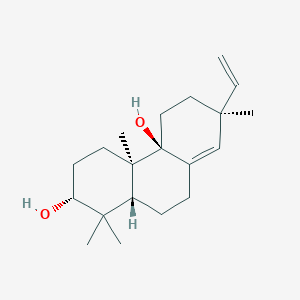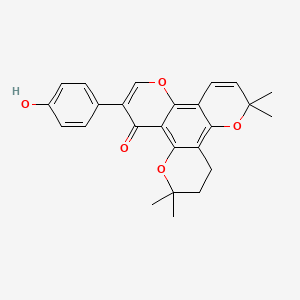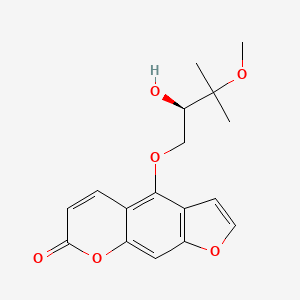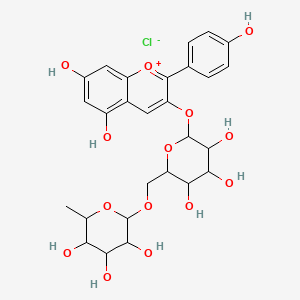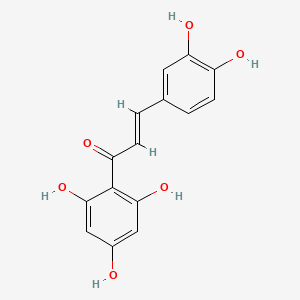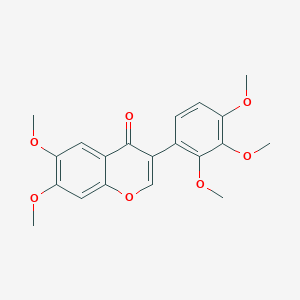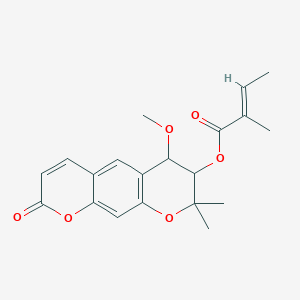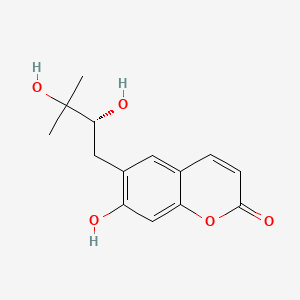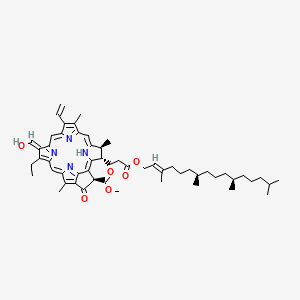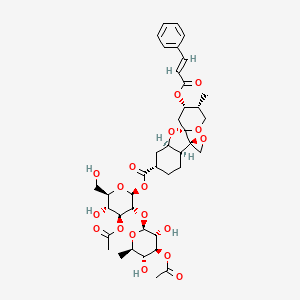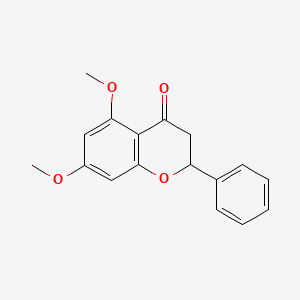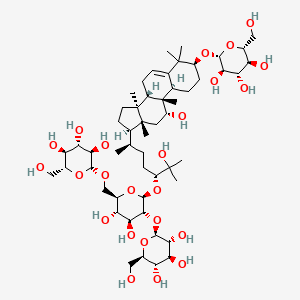
紫草素I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Shikonin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the synthesis of bioactive compounds.
Biology: Studied for its role in cell signaling pathways and gene expression.
Medicine: Investigated for its anticancer, anti-inflammatory, and wound-healing properties
Industry: Utilized in cosmetics, food packaging, and textiles for its antimicrobial and antioxidant properties.
作用机制
Target of Action
- Siamenoside I : The primary targets of Siamenoside I are not clearly defined in the literature .
- Shikonin : Shikonin is a specific inhibitor of pyruvate kinase M2 (PKM2) and can also inhibit TNF-α and NF-κB pathways .
Mode of Action
- Siamenoside I : In rats, Siamenoside I was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .
- Shikonin : Shikonin significantly reduces tumor cell viability, proliferation, migration, invasion, and metastasis in both in vivo and in vitro across all breast cancer subtypes . It stimulates immunogenic cell death, resulting in apoptosis and necroptosis .
Biochemical Pathways
- Siamenoside I : The metabolic pathways of Siamenoside I involve deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .
- Shikonin : Shikonin affects various cell signaling pathways and possesses antifungal, antibacterial, and allelopathic activity .
Pharmacokinetics
- Siamenoside I : The distributions of Siamenoside I and its metabolites in rat organs were reported, and they were mainly distributed to the intestine, stomach, kidney, and brain .
- Shikonin : Shikonin has an unfavorable oral bioavailability, 64.6% of the binding rate of plasma protein, and enhances some metabolic enzymes, particularly including cytochrome P450 .
Result of Action
- Siamenoside I : Siamenoside I is the sweetest mogroside that has several kinds of bioactivities .
- Shikonin : Shikonin exhibits potent anti-breast cancer properties and shows significant potential for the advancement of immunotherapeutic approaches against breast cancer, as well as enhancing the efficacy of conventional treatment strategies .
Action Environment
生化分析
Biochemical Properties
In rats, Siamenoside I was found to undergo several biochemical reactions, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . Among these, deoxygenation, pentahydroxylation, and didehydrogenation were novel metabolic reactions of mogrosides .
Cellular Effects
It is known that Siamenoside I and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .
Molecular Mechanism
The molecular mechanism of Siamenoside I involves several biochemical reactions. In rats, Siamenoside I was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that Siamenoside I interacts with various enzymes and other biomolecules in the body.
Temporal Effects in Laboratory Settings
It is known that Siamenoside I and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .
Dosage Effects in Animal Models
It is known that Siamenoside I and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .
Metabolic Pathways
In rats, Siamenoside I was found to undergo several metabolic pathways, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that Siamenoside I interacts with various enzymes and other biomolecules in the body.
Transport and Distribution
Siamenoside I and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats . This suggests that Siamenoside I is transported and distributed within cells and tissues.
Subcellular Localization
It is known that Siamenoside I and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .
准备方法
Synthetic Routes and Reaction Conditions
Shikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of naphthoquinone intermediates, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and oxidation to yield shikonin . The reaction conditions typically involve the use of catalysts like aluminum chloride and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of shikonin often relies on the extraction from plant sources. Techniques such as solvent extraction, ultrasonic extraction, and chromatographic separation are commonly used . Recent advancements have also explored the use of genetically engineered biosynthetic pathways to enhance the yield of shikonin from plant cultures .
化学反应分析
Types of Reactions
Shikonin undergoes various chemical reactions, including:
Oxidation: Shikonin can be oxidized to form shikonin derivatives with different bioactivities.
Reduction: Reduction of shikonin leads to the formation of dihydroshikonin.
Substitution: Shikonin can undergo substitution reactions to form various esterified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various shikonin derivatives such as acetylshikonin, isobutyrylshikonin, and β-hydroxyisovalerylshikonin .
相似化合物的比较
Shikonin is often compared with other naphthoquinone compounds such as:
Alkannin: Similar in structure and bioactivity, but shikonin has a broader spectrum of pharmacological effects.
Plumbagin: Another naphthoquinone with potent anticancer properties, but shikonin is more effective in wound healing.
Shikonin’s uniqueness lies in its diverse pharmacological activities and its potential for use in various fields, making it a compound of significant interest in scientific research and industrial applications.
属性
CAS 编号 |
126105-12-2 |
|---|---|
分子式 |
C54H92O24 |
分子量 |
1125.3 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33?,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI 键 |
XJIPREFALCDWRQ-XZTCQXNCSA-N |
手性 SMILES |
C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C |
规范 SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C |
产品来源 |
United States |
Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?
A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.
Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?
A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


